3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Propriétés
IUPAC Name |
3-methylimidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-10-6-5(8(12)13)2-3-9-7(6)11/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWIYXYVOPSYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CN=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by thermal intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various catalytic and reaction condition adjustments .
Analyse Des Réactions Chimiques
Carboxylic Acid Functionalization Reactions
The carboxylic acid group at position 7 undergoes classical derivatization reactions, enabling the synthesis of esters, amides, and salts.
Key Findings :
-
Esterification with alcohols under acidic conditions proceeds efficiently due to the electron-withdrawing effect of the heterocyclic core.
-
Amidation via activation with SOCl<sub>2</sub> retains the integrity of the imidazo[4,5-b]pyridine ring.
Electrophilic Aromatic Substitution (EAS)
The imidazole ring participates in electrophilic substitutions, with regioselectivity influenced by the methyl group at position 3.
Mechanistic Insight :
-
Nitration occurs preferentially at position 5 due to steric hindrance from the methyl group at position 3 and electronic directing effects .
-
Bromination at position 6 is facilitated by the electron-donating nature of the adjacent pyridine nitrogen .
Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions enable functionalization at positions 2 and 6.
Applications :
-
Suzuki reactions introduce aryl groups at position 2, enabling diversification for drug discovery .
-
Copper-catalyzed amination at position 6 enhances binding affinity to kinase targets .
Heterocyclization and Ring Expansion
The compound serves as a precursor for synthesizing polycyclic systems.
Mechanistic Pathway :
-
Azide-alkyne cycloaddition (CuAAC) modifies the imidazole ring to form triazole hybrids .
-
Hydrazine-mediated cyclization generates quinazoline derivatives via Schiff base intermediates .
Reduction and Oxidation Reactions
Redox reactions target the nitro or amine groups in derivatives.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Nitro Reduction | Zn/HCl, H<sub>2</sub>O-IPA | 5-Amino derivative | |
| Oxidative Dearomatization | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | Epoxide intermediate |
Optimization :
-
Zn/HCl in H<sub>2</sub>O-IPA reduces nitro groups efficiently without degrading the core structure .
-
Epoxidation under mild conditions preserves stereochemical integrity .
Coordination Chemistry
The carboxylic acid and nitrogen atoms act as ligands for metal complexes.
| Metal Ion | Ligand Sites | Application | Source |
|---|---|---|---|
| Cu(II) | Carboxylate O, imidazole N | Antimicrobial agents | |
| Fe(III) | Pyridine N, carboxylate O | Catalytic oxidation studies |
Structural Analysis :
Applications De Recherche Scientifique
Pharmacological Potential
1. Cancer Treatment
The imidazo[4,5-b]pyridine derivatives, including 3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, have shown promise as potential cancer therapeutics. Research indicates that these compounds can act as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), which are critical in cancer cell survival and proliferation. For instance, a study demonstrated that specific derivatives exhibited cytotoxic activity with an IC50 value of 0.082 µM against cancer cells, indicating their potential as effective chemotherapeutic agents .
2. Neurodegenerative Diseases
Imidazo[4,5-b]pyridine derivatives are also being investigated for their neuroprotective effects. They may play a role in the treatment of neurodegenerative diseases by modulating various cellular pathways involved in neuronal health and survival. The ability of these compounds to influence the central nervous system makes them candidates for further exploration in neuropharmacology .
Antimicrobial Activity
1. Broad-Spectrum Antimicrobial Agents
Recent studies have highlighted the antimicrobial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. In particular, modifications to the compound have resulted in enhanced activity against strains such as Bacillus cereus and Escherichia coli. The presence of methyl groups at specific positions has been shown to increase antibacterial efficacy significantly .
2. Mechanism of Action
The antimicrobial activity is believed to be linked to the compound's ability to interact with bacterial enzymes effectively. Molecular docking studies have provided insights into how these compounds bind to target sites within bacterial cells, suggesting a mechanism that could be exploited for developing new antibiotics .
Anti-Inflammatory Effects
1. Inhibition of Inflammatory Pathways
Research has demonstrated that this compound can inhibit inflammatory responses in various biological models. For example, it has been shown to reduce the activation of transcription factors such as Nrf2 and NF-κB, which are pivotal in regulating inflammation associated with conditions like obesity and retinal ischemia .
2. Clinical Relevance
The anti-inflammatory properties of this compound suggest its potential use in treating inflammatory diseases. By targeting specific pathways involved in inflammation, these derivatives may offer therapeutic benefits in managing chronic inflammatory conditions .
Summary Table of Applications
Mécanisme D'action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by acting as an agonist or antagonist, depending on the specific target. For example, it may interact with GABA receptors or other neurotransmitter systems .
Comparaison Avec Des Composés Similaires
Positional Isomers and Substituted Derivatives
Structural Impact :
Heterocycle-Modified Analogues
Functional Impact :
Ester and Amide Derivatives
Activité Biologique
3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound features an imidazole ring fused with a pyridine moiety, contributing to its potential as a therapeutic agent. The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.
The mechanism of action of this compound involves modulation of biological pathways through its interactions with specific targets. It can act as either an agonist or antagonist depending on the target receptor or enzyme involved. Notably, it has been shown to interact with GABA receptors and various kinases, which are critical in regulating cellular processes such as proliferation and survival .
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives of this compound have demonstrated potent inhibition of Aurora kinases, which are essential for cell division:
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| 7a | Aurora-A | 0.212 | HeLa |
| 7a | Aurora-B | 0.461 | HeLa |
| 7d | Aurora-A | 0.040 | HeLa |
| 7d | Aurora-B | 0.330 | HeLa |
These findings suggest that modifications to the core structure can enhance the potency and selectivity of the compound against specific kinases involved in cancer progression .
Case Studies
- Inhibition of Cancer Cell Growth : A study reported that compound 7a inhibited the growth of SW620 and HCT116 human colon carcinoma cells with GI50 values of 0.18 μM and 0.15 μM, respectively. This highlights the potential of this compound as an anticancer agent .
- Kinase Profiling : In a comprehensive kinome profiling study, several derivatives were tested against a panel of kinases. Compounds exhibited varied inhibitory effects on kinases such as ERK8, GSK3β, and JAK2, indicating a broad spectrum of biological activity that could be harnessed for therapeutic purposes .
Structure-Activity Relationship (SAR)
The structural modifications in the imidazo[4,5-b]pyridine scaffold significantly influence biological activity:
- Substituents : The introduction of different substituents at various positions on the imidazo ring can enhance or diminish biological efficacy. For example, compounds with -OH groups showed improved antiproliferative activity against HeLa and MCF-7 cell lines compared to their unsubstituted counterparts .
- Fused Rings : The presence of fused heterocycles within the structure contributes to its ability to interact with biological targets effectively.
Comparative Analysis
The unique structure of this compound allows it to be compared with similar compounds:
| Compound Type | Biological Activity |
|---|---|
| Imidazo[4,5-c]pyridine | Similar kinase inhibition |
| Imidazo[1,2-a]pyridine | Anticancer applications |
| Imidazo[1,5-a]pyridine | Drug development potential |
This comparative analysis underscores the potential utility of this compound in drug discovery and development efforts targeting various diseases.
Q & A
Q. What are the standard synthetic routes for preparing 3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?
The compound is typically synthesized via oxidation of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine using potassium permanganate (KMnO₄) under basic conditions. In a representative procedure, KMnO₄ (7.8 g, 49.2 mmol) is added in portions to a boiling solution of the starting material in water with Na₂CO₃. The reaction requires extended heating (2 days) and careful monitoring by LCMS due to low initial conversion. Acidification with HCl followed by prep-HPLC purification yields the product . An alternative route involves esterification of the carboxylic acid using H₂SO₄ in methanol, producing methyl esters for further derivatization .
Q. How can the purity and structure of this compound be validated experimentally?
- LCMS : Used to monitor reaction progress and confirm molecular weight (e.g., C₈H₇N₃O₂, [M+1]⁺ = 178.06) .
- Prep-HPLC : Critical for isolating the carboxylic acid from byproducts (e.g., unreacted starting material or over-oxidized species) .
- NMR/IR : ¹H/¹³C NMR and IR spectroscopy confirm regiochemistry and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What are common functionalization strategies for the carboxylic acid moiety?
Carboxamide derivatives are synthesized via coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). For example, coupling with 3-chloro-4-fluoroaniline produces N-(3-chloro-4-fluorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide (C₁₄H₁₀ClFN₄O, [M+1]⁺ = 305.1) . DIEA is often added to maintain basic conditions, improving coupling efficiency .
Advanced Research Questions
Q. How can conflicting data in synthetic protocols (e.g., low conversion rates) be resolved?
In the KMnO₄-mediated oxidation, low conversion may arise from insufficient reaction time or temperature. highlights that repeated addition of KMnO₄ over 48 hours at 100°C is necessary for complete oxidation. Post-reaction analysis (e.g., TLC or LCMS) is critical to optimize stoichiometry and reaction duration . Alternative oxidants (e.g., CrO₃) or microwave-assisted conditions could be explored but require validation for this substrate.
Q. What methodologies enable regioselective modifications of the imidazo[4,5-b]pyridine core?
- N-Methylation : The 3-methyl group is introduced early in the synthesis (e.g., starting from 3,7-dimethyl derivatives) to direct reactivity .
- C-2 Substitution : Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) at C-2 requires protection of the carboxylic acid. For example, tert-butoxycarbonyl (Boc) groups are used to shield reactive sites during functionalization .
- Piperidine Incorporation : Piperidinylmethyl groups are introduced via reductive amination or alkylation, as seen in derivatives like tert-butyl 2-((7-carbamoyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl)piperidine-1-carboxylate (C₂₄H₂₇ClFN₅O₃, [M+1]⁺ = 488.1) .
Q. How can computational methods aid in understanding the biological activity of derivatives?
Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities of carboxamide derivatives to targets like GSK3β. For instance, the derivative 2-(4-fluoro-phenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (4-methyl-pyridin-3-yl)-amide showed anti-diabetic activity in OLETF rats via GSK3β inhibition . MD simulations (e.g., GROMACS) further validate stability of ligand-receptor complexes.
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Byproduct Formation : Over-oxidation or dimerization may occur with excess KMnO₄. Scaling requires precise stoichiometry and real-time LCMS monitoring .
- Purification : Prep-HPLC is efficient for small batches but impractical for large-scale synthesis. Alternatives like recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) need optimization .
- Hygroscopicity : The free carboxylic acid is hygroscopic; storage under vacuum or as a stable ester (e.g., methyl ester) is recommended .
Methodological Considerations
Q. How to address discrepancies in spectroscopic data for structural confirmation?
- X-ray Crystallography : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves ambiguities in regiochemistry.
- 2D NMR : HSQC and HMBC correlations differentiate between C-2 and C-7 substituents, avoiding misassignment of NOE signals .
Q. What strategies improve the solubility of derivatives for biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
